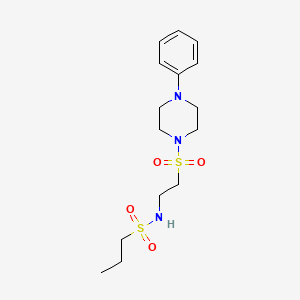

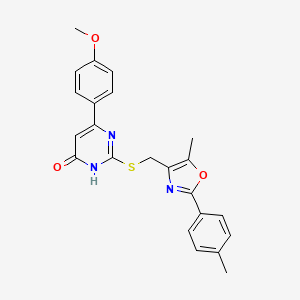

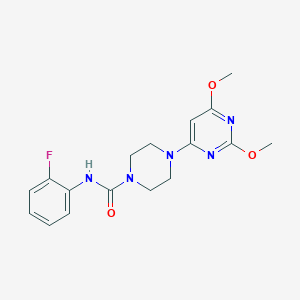

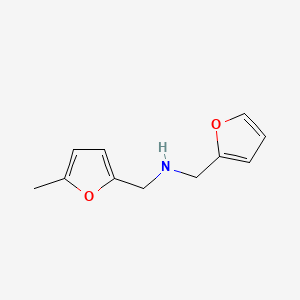

![molecular formula C18H11N5O4S2 B2942020 (Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide CAS No. 881818-83-3](/img/structure/B2942020.png)

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzimidazole . Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antitumor activity .

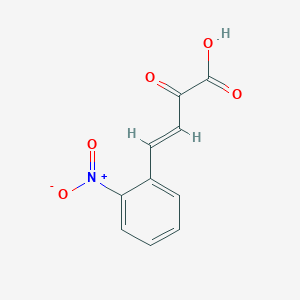

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound with a ring structure containing atoms of at least two different elements .Applications De Recherche Scientifique

Hypoglycemic and Hypolipidemic Activity

The compound has been studied for its potential in treating type-2 diabetes. A study by Mehendale-Munj, Ghosh, and Ramaa (2011) found that molecules containing the thiazolidinedione ring, similar to the given compound, showed significant reduction in blood glucose, cholesterol, and triglyceride levels in high-fat diet-fed rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Anticancer Potential

The compound's analogs have been evaluated for anticancer properties. Penthala, Yerramreddy, and Crooks (2011) synthesized and evaluated novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and found them effective against melanoma and ovarian cancer cells (Penthala, Yerramreddy, & Crooks, 2011).

Antimicrobial Activities

Benzothiazole-imino-benzoic acid Schiff Bases, related to the compound, have been synthesized and showed promising antimicrobial activity. Mishra et al. (2019) synthesized such compounds with good antimicrobial effects against various bacterial strains (Mishra et al., 2019).

Material Science Applications

The related compounds have also been utilized in the development of coordination polymers with potential applications in material science. Chen, Ni, Wang, and Tao (2019) reported the synthesis of a novel zinc coordination polymer, exhibiting strong fluorescence emissions, which could be significant in material science applications (Chen, Ni, Wang, & Tao, 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a major enzyme responsible for the post-translational symmetric demethylation of protein arginine residues . It has been validated as an effective therapeutic target for cancer .

Mode of Action

The compound interacts with PRMT5, inhibiting its activity

Biochemical Pathways

The inhibition of PRMT5 affects the methylation status of protein arginine residues . This can have downstream effects on various biochemical pathways, particularly those involved in cell proliferation and survival. The exact pathways affected would depend on the specific proteins that are substrates of PRMT5.

Pharmacokinetics

The insilico analyses of similar compounds suggest that they have excellent intestinal absorption and relatively moderate toxicity .

Result of Action

The inhibition of PRMT5 by this compound can lead to antitumor activity . For example, analogs of this compound with a benzimidazole core have shown potent PRMT5 inhibitory activities and strong inhibitory effects on MV4-11 cell growth .

Orientations Futures

The development of benzimidazole derivatives as antitumor agents is a promising area of research . Future studies could focus on elucidating the exact mechanism of action of these compounds, optimizing their synthesis process, and evaluating their safety and efficacy in preclinical and clinical trials.

Propriétés

IUPAC Name |

N-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N5O4S2/c24-16(10-4-3-5-11(8-10)23(26)27)21-22-17(25)14(29-18(22)28)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,25H,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVCGFLABIHDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CC3=C(N(C(=S)S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])O)N=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[(4-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-(2-thienyl)-1-propanone](/img/structure/B2941938.png)

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941939.png)

![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)

![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)